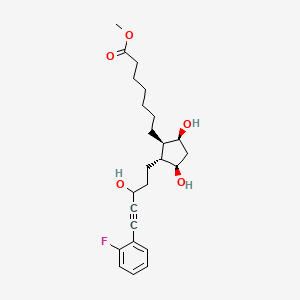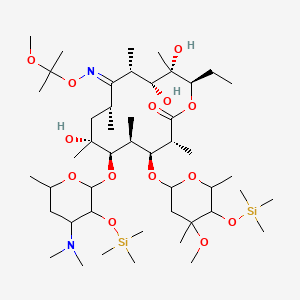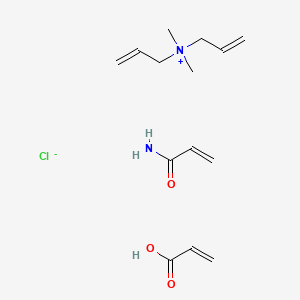
CAY10510
Vue d'ensemble
Description
Applications De Recherche Scientifique
CAY10510 is used extensively in scientific research due to its potent agonistic activity on the FP receptor. It is utilized in studies related to lipid biochemistry, particularly in the cyclooxygenase pathway . The compound is also used in research focused on prostaglandin receptors and their biological actions, including estrous synchronization and reduction of intraocular pressure .
Mécanisme D'action
Target of Action
The primary target of CAY10510 is the FP receptor . The FP receptor is a G-protein-coupled receptor that mediates the actions of many clinical prostaglandins, including those used for estrous synchronization and for reduction of intraocular pressure .
Mode of Action
This compound interacts with the FP receptor by binding to it. It is an analog of PGF2α containing an acetylenic fluorobenzene substituent in the lower side chain . It has an IC50 of 0.5 µM when tested for binding to the recombinant human FP receptor .
Biochemical Pathways
It is known that the fp receptor, to which this compound binds, is involved in thecyclooxygenase pathway . This pathway is responsible for the production of prostaglandins, which are lipid compounds that perform diverse hormonal functions in the body .
Pharmacokinetics
Its solubility in various solvents has been reported: dmf: 30 mg/ml, dmso: 50 mg/ml, ethanol: 50 mg/ml, pbs (ph 72): 025 mg/ml . These solubility properties may influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily mediated through its interaction with the FP receptor. By acting as an agonist for this receptor, this compound can influence a variety of physiological processes, including estrous synchronization and reduction of intraocular pressure .
Analyse Biochimique
Biochemical Properties
CAY10510 plays a significant role in biochemical reactions by acting as an agonist for the FP receptor. This receptor is involved in various physiological processes, including the regulation of intraocular pressure and estrous synchronization . This compound has an IC50 of 0.5 µM when tested for binding to the recombinant human FP receptor . The compound interacts with enzymes, proteins, and other biomolecules, primarily through its binding to the FP receptor, which mediates its biological actions.
Cellular Effects
This compound influences various types of cells and cellular processes by modulating the activity of the FP receptor. This modulation affects cell signaling pathways, gene expression, and cellular metabolism . For instance, the activation of the FP receptor by this compound can lead to changes in intracellular calcium levels, which in turn affects various downstream signaling pathways. Additionally, this compound can influence the expression of genes involved in inflammatory responses and other cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the FP receptor, a G-protein-coupled receptor. Upon binding, this compound activates the receptor, leading to the activation of downstream signaling pathways . This activation can result in the inhibition or activation of various enzymes, changes in gene expression, and alterations in cellular functions. The binding interactions of this compound with the FP receptor are crucial for its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, such as at -20°C, and can maintain its activity for extended periods . Its degradation over time can lead to a decrease in its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively activates the FP receptor without causing significant adverse effects . At higher doses, the compound can exhibit toxic or adverse effects, including alterations in normal physiological functions and potential toxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to prostaglandin metabolism . The compound interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, this compound can affect the synthesis and degradation of prostaglandins, thereby modulating their biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported across cell membranes and distributed to various tissues, where it exerts its biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for the precise modulation of cellular processes and the effective activation of the FP receptor.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du CAY10510 implique la modification de la prostaglandine F2α pour introduire un substituant fluorobenzénique acétylénique dans la chaîne latérale inférieure. La voie de synthèse spécifique et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail .
Méthodes de production industrielle : Les méthodes de production industrielle du this compound ne sont pas largement documentées. Il est généralement produit dans des laboratoires chimiques spécialisés sous des conditions contrôlées pour garantir une pureté et une constance élevées .
Analyse Des Réactions Chimiques
Types de réactions : Le CAY10510 subit principalement des réactions de liaison aux récepteurs en raison de son rôle d'agoniste du récepteur FP. Il ne participe généralement pas aux réactions chimiques courantes telles que l'oxydation, la réduction ou la substitution dans des conditions de laboratoire standard .
Réactifs et conditions courants : Les principaux réactifs impliqués dans la synthèse du this compound comprennent la prostaglandine F2α et des dérivés du fluorobenzène.
Principaux produits formés : Le principal produit formé par la synthèse du this compound est le composé lui-même, l'acide 9α,11α,15-trihydroxy-17-fluorophényl-18,19,20-trinor-prost-16-yn-1-oïque, ester méthylique .
Applications de la recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique en raison de son activité agoniste puissante sur le récepteur FP. Il est utilisé dans des études liées à la biochimie des lipides, en particulier dans la voie de la cyclooxygénase . Le composé est également utilisé dans la recherche axée sur les récepteurs des prostaglandines et leurs actions biologiques, notamment la synchronisation des cycles œstraux et la réduction de la pression intraoculaire .
Mécanisme d'action
Le this compound exerce ses effets en se liant au récepteur FP, un type de récepteur prostanoidique. Cette action de liaison imite les effets des prostaglandines naturelles, conduisant à diverses réponses physiologiques. Les cibles moléculaires impliquées comprennent le récepteur FP, qui médiatise les actions biologiques des prostaglandines .
Comparaison Avec Des Composés Similaires
Le CAY10510 est unique en raison de son substituant fluorobenzénique acétylénique, qui le distingue des autres analogues de la prostaglandine. Des composés similaires comprennent d'autres analogues de la prostaglandine F2α, tels que le latanoprost et le travoprost, qui ciblent également le récepteur FP mais diffèrent par leur structure chimique et leurs substituants spécifiques .
Propriétés
IUPAC Name |
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FO5/c1-30-24(29)11-5-3-2-4-9-19-20(23(28)16-22(19)27)15-14-18(26)13-12-17-8-6-7-10-21(17)25/h6-8,10,18-20,22-23,26-28H,2-5,9,11,14-16H2,1H3/t18?,19-,20-,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQWSGFNEJJFEJ-OCQIDRNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1C(CC(C1CCC(C#CC2=CC=CC=C2F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCC[C@H]1[C@H](C[C@H]([C@@H]1CCC(C#CC2=CC=CC=C2F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(2-Methoxyethyl)phenyl]methanol](/img/structure/B570593.png)
![N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide](/img/structure/B570596.png)
![[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B570597.png)

![4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B570602.png)
![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)
![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)
